A Technical Guide for Researchers and Drug Development Professionals
A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide to 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid
Abstract
3-(5-methyl-1H-pyrazol-1-yl)propanoic acid is a heterocyclic carboxylic acid that belongs to the pyrazole class of compounds. The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous approved therapeutic agents due to its versatile binding properties and metabolic stability.[1][2] This compound, featuring a propanoic acid linker, serves as a critical building block for synthesizing more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[3] This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, expected spectral characteristics, and its applications in modern drug discovery, designed to equip researchers with the foundational knowledge required for its effective utilization.
Core Physicochemical Properties
The fundamental identity and physical characteristics of a compound are the bedrock of its application in research. These properties dictate solubility, reactivity, and appropriate handling procedures.
Chemical Structure
The structure consists of a 5-methylpyrazole ring N-alkylated with a propanoic acid chain. This arrangement provides two key functional handles: the pyrazole ring for pharmacophoric interactions and the carboxylic acid for forming amides, esters, or salt bridges.
Caption: Chemical structure of the title compound.
Identity and Physical Data
The following table summarizes the key computed and experimental properties of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid. This data is essential for experimental design, from dissolving the compound for an assay to predicting its behavior in different solvent systems.
| Property | Value | Source |
| IUPAC Name | 3-(5-methylpyrazol-1-yl)propanoic acid | PubChem[4] |
| CAS Number | 180741-46-2 | PubChem[4] |
| Molecular Formula | C₇H₁₀N₂O₂ | PubChem[4] |
| Molecular Weight | 154.17 g/mol | PubChem[4] |
| Solubility (pH 7.4) | 6.9 µg/mL | PubChem[4] |
| Topological Polar Surface Area | 55.1 Ų | PubChem[4] |
| Hydrogen Bond Donors | 1 | PubChem[4] |
| Hydrogen Bond Acceptors | 3 | PubChem[4] |
Synthesis and Characterization
A reliable and reproducible synthetic route is paramount for obtaining high-purity material for research and development. The most common and efficient approach for synthesizing N-alkylated pyrazoles like the title compound is through a Michael addition reaction.
Rationale of the Synthetic Approach
The chosen pathway involves the conjugate addition (Michael reaction) of 5-methylpyrazole to an acrylate ester, such as ethyl acrylate. This reaction is highly effective for forming the N-C bond at the N1 position of the pyrazole. The pyrazole anion, generated in situ by a base, acts as a soft nucleophile that selectively attacks the β-carbon of the electron-deficient acrylate. The subsequent step is a straightforward ester hydrolysis to yield the final carboxylic acid. This method is favored for its high yields and operational simplicity.
Experimental Protocol: Synthesis
This protocol details a two-step process for the laboratory-scale synthesis of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid.
Step 1: Michael Addition to form Ethyl 3-(5-methyl-1H-pyrazol-1-yl)propanoate
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To a solution of 5-methylpyrazole (1.0 eq) in a suitable aprotic solvent like acetonitrile or DMF, add a catalytic amount of a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq).
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Stir the mixture at room temperature for 10 minutes to ensure the formation of the pyrazole anion.
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Add ethyl acrylate (1.1 eq) dropwise to the solution. An exotherm may be observed.
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Allow the reaction to stir at room temperature for 12-24 hours. Progress can be monitored by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the catalyst and any unreacted starting material.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography if necessary.
Step 2: Saponification to Yield the Carboxylic Acid
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Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol and water (e.g., a 3:1 ratio).
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Add an excess of sodium hydroxide (2.0-3.0 eq) as a 1M aqueous solution.
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Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours, monitoring for the disappearance of the ester by TLC.
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After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.
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Acidify the remaining aqueous solution to pH ~3-4 by the slow addition of 1M HCl. A white precipitate should form.
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Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield pure 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid.
Caption: General workflow for the synthesis of the title compound.
Expected Spectral Characteristics
While a dedicated public spectral database for this specific compound is sparse, its structure allows for the confident prediction of key signals in various spectroscopic analyses. These predictions are vital for reaction monitoring and structural confirmation.
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¹H NMR:
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Carboxylic Acid (-COOH): A broad singlet typically downfield, >10 ppm.
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Pyrazole Ring Protons (-CH=CH-): Two doublets, expected between 6.0-7.5 ppm.
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Aliphatic Chain (-CH₂-CH₂-): Two triplets, corresponding to the N-CH₂ and the CH₂-COOH groups, likely in the 4.5-4.8 ppm and 2.8-3.1 ppm regions, respectively.
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Methyl Group (-CH₃): A singlet around 2.2-2.4 ppm.
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¹³C NMR:
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Seven distinct carbon signals are expected.
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Carbonyl (-C=O): ~170-175 ppm.
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Pyrazole Carbons: Three signals between ~105-150 ppm.
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Aliphatic Carbons: Two signals for the -CH₂- groups between ~30-50 ppm.
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Methyl Carbon: A signal around 10-15 ppm.
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Mass Spectrometry (ESI+):
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The primary observed ion will be the protonated molecule [M+H]⁺ at m/z 155.08.
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Infrared (IR) Spectroscopy:
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O-H Stretch (acid): A very broad band from 2500-3300 cm⁻¹.
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C=O Stretch (acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
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C=N/C=C Stretch (pyrazole): Absorptions in the 1500-1650 cm⁻¹ region.
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Reactivity and Potential for Derivatization
The true value of this compound in drug discovery lies in its potential as a scaffold. The carboxylic acid functionality is a versatile handle for derivatization, allowing for its incorporation into larger, more complex molecules.
Key Reactions:
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Amide Coupling: The most common derivatization, reacting the acid with various amines using standard coupling agents (e.g., EDC, HATU) to form a diverse library of amides. This is fundamental for structure-activity relationship (SAR) studies.
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Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) to produce esters, which can serve as prodrugs or modify solubility.
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Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄, providing a different functional group for further modification.
Caption: Key derivatization pathways from the carboxylic acid moiety.
Safety and Handling
According to the Globally Harmonized System (GHS) classifications, this compound presents specific hazards that require careful handling to ensure laboratory safety.[4]
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Hazard Statements:
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Precautionary Measures:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][6]
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Personal Protective Equipment (PPE):
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Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[6]
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Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials.[7]
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References
-
PubChem. (n.d.). 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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DC Fine Chemicals. (2024). Safety Data Sheet - Propionic acid. Retrieved from [Link]
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Aaron Chemicals. (2024). Safety Data Sheet - 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid. Retrieved from [Link]
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Hein, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Retrieved from [Link]
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Alam, M. M., et al. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Retrieved from [Link]
- Google Patents. (2016). CN105461630A - Method for synthesizing ruxolitinib intermediate.
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Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]
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Al-Issa, S. A., et al. (2023). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. MDPI. Retrieved from [Link]
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ResearchGate. (2021). Discovery of (2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a potent and selective Janus Kinase 1 (JAK1) inhibitor. Retrieved from [Link]
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